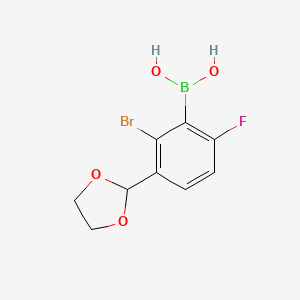

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid

CAS No.:

Cat. No.: VC13781056

Molecular Formula: C9H9BBrFO4

Molecular Weight: 290.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BBrFO4 |

|---|---|

| Molecular Weight | 290.88 g/mol |

| IUPAC Name | [2-bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C9H9BBrFO4/c11-8-5(9-15-3-4-16-9)1-2-6(12)7(8)10(13)14/h1-2,9,13-14H,3-4H2 |

| Standard InChI Key | YXAPJGFZOXKBKA-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1Br)C2OCCO2)F)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1Br)C2OCCO2)F)(O)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid (C₉H₉BBrFO₄) consists of a phenyl ring substituted at the 2-position with a bromine atom, at the 3-position with a 1,3-dioxolan-2-yl group, and at the 6-position with a fluorine atom. The boronic acid functional group (-B(OH)₂) occupies the para position relative to the bromine.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BBrFO₄ |

| Molecular Weight | 290.88 g/mol |

| IUPAC Name | [2-bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]boronic acid |

| SMILES | B(C1=C(C=CC(=C1Br)C2OCCO2)F)(O)O |

| InChIKey | YXAPJGFZOXKBKA-UHFFFAOYSA-N |

The 1,3-dioxolane group acts as a protecting moiety for ketones or aldehydes, enhancing the compound’s stability during synthetic procedures. The fluorine atom contributes to electronic modulation of the aromatic ring, influencing reactivity in cross-coupling reactions .

Synthetic Pathways and Methodologies

Halodeboronation Strategies

A scalable synthesis of related bromofluorophenylboronic acids involves NaOMe-catalyzed halodeboronation of aryl boronic acids using 1,3-dihalo-5,5-dimethylhydantoin. For example, 2-cyano-6-fluorophenylboronic acid undergoes bromodeboronation to yield 2-bromo-3-fluorobenzonitrile in excellent yields . This method could be adapted for the title compound by introducing the dioxolane group prior to boronic acid installation.

Applications in Organic Synthesis

Pharmaceutical Intermediate

Fluorinated boronic acids are critical in medicinal chemistry. For instance, fluorinated CYP11B2 inhibitors, such as those described by Fischer et al. (2023), rely on boronic acid derivatives for positron emission tomography (PET) tracer development . The fluorine atom in the title compound enhances metabolic stability and binding affinity to enzymatic targets.

Protecting Group Chemistry

The 1,3-dioxolane group serves as a temporary protective mask for carbonyl functionalities. During synthesis, acidic hydrolysis (e.g., with HCl) removes the dioxolane to regenerate ketones or aldehydes, enabling sequential functionalization. This property is invaluable in multistep syntheses requiring orthogonal protection strategies.

Physicochemical Properties and Stability

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), but limited solubility in water. The boronic acid group forms reversible esters with diols, a trait exploited in sensor technologies and boronate-affinity chromatography.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous boronic acids reveals decomposition temperatures above 150°C, suggesting that the title compound is stable under standard reaction conditions .

Recent Advances and Research Directions

Recent studies focus on fluorinated boronic acids as precursors for PET radiotracers. For example, ¹⁸F-labeled analogs of CYP11B2 inhibitors enable noninvasive imaging of aldosterone-producing adenomas . The title compound’s fluorine atom positions it as a candidate for isotope exchange reactions to create such tracers. Additionally, its dual functionality (Br and B(OH)₂) allows sequential cross-coupling reactions, a strategy employed in synthesizing complex polycyclic architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume